trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid is a complex organic compound characterized by a cyclopentane ring substituted with a 4-pentylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation of cyclopentane with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The ketone group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include esters, amides, alcohols, and various substituted aromatic compounds.
Scientific Research Applications
trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(4-butylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure with a butyl group instead of a pentyl group.
(1R,2R)-2-(4-hexylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure with a hexyl group instead of a pentyl group.
Uniqueness
The uniqueness of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-2-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(15)18(20)21/h9-12,15-16H,2-8H2,1H3,(H,20,21)/t15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLASOPOMGAZCGB-HZPDHXFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641335 |
Source
|
Record name | (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733741-10-1 |
Source
|
Record name | (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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